molecular formula C17H25BFNO3 B13728088 5-Fluoro-n-(2-methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

5-Fluoro-n-(2-methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13728088
M. Wt: 321.2 g/mol
InChI Key: OVORHAJHCOUZRW-UHFFFAOYSA-N
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Description

5-Fluoro-n-(2-methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a methylpropyl group, and a dioxaborolane ring attached to a benzamide core. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n-(2-methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methylpropyl Group: This can be done through alkylation reactions using alkyl halides.

    Formation of the Dioxaborolane Ring: The dioxaborolane ring can be introduced via a reaction with boronic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-n-(2-methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and dioxaborolane ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the methylpropyl group.

    N-(2-methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the fluorine atom.

    5-Fluoro-n-(2-methylpropyl)benzamide: Lacks the dioxaborolane ring.

Uniqueness

5-Fluoro-n-(2-methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, while the dioxaborolane ring can facilitate its use in Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C17H25BFNO3

Molecular Weight

321.2 g/mol

IUPAC Name

5-fluoro-N-(2-methylpropyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H25BFNO3/c1-11(2)10-20-15(21)13-9-12(19)7-8-14(13)18-22-16(3,4)17(5,6)23-18/h7-9,11H,10H2,1-6H3,(H,20,21)

InChI Key

OVORHAJHCOUZRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NCC(C)C

Origin of Product

United States

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